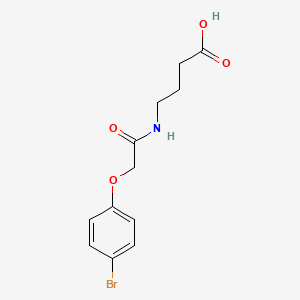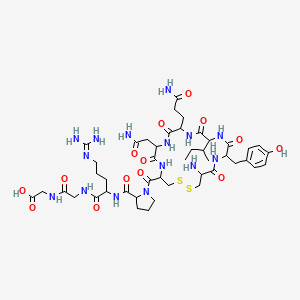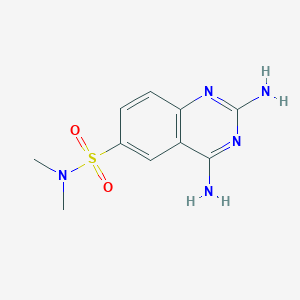
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- is a synthetic organic compound with the molecular formula C11H15N5O2S It is characterized by a quinazoline ring system substituted with sulfonamide and diamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with formic acid or formamide under acidic conditions.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the quinazoline derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
N,N-Dimethylation: The final step involves the methylation of the amine groups using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline sulfonamides
Scientific Research Applications
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines by interfering with cellular processes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interfere with signaling pathways by binding to receptors or other proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, lacking the sulfonamide and diamino substitutions.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.
Diaminoquinazolines: Quinazoline derivatives with diamino substitutions but without the sulfonamide group.
Uniqueness
6-Quinazolinesulfonamide, 2,4-diamino-N,N-dimethyl- is unique due to the combination of its quinazoline core, sulfonamide group, and diamino substitutions. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13N5O2S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
2,4-diamino-N,N-dimethylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H13N5O2S/c1-15(2)18(16,17)6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,1-2H3,(H4,11,12,13,14) |
InChI Key |
JBMPEVORXSDTPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12109363.png)
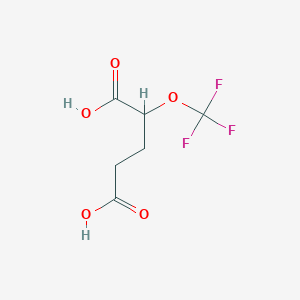
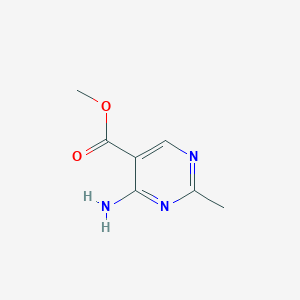
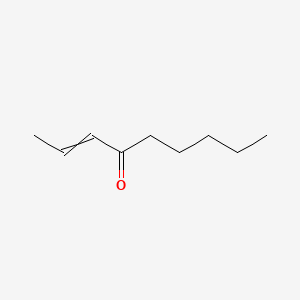

![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)
![3-Ethyl-2-(7-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12109397.png)

![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)
![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)
